molecular formula C30H30N8O4 B14949821 4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B14949821
M. Wt: 566.6 g/mol
InChI Key: QCLDUJKYUXZVNI-FDAWAROLSA-N
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Description

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazine structure, followed by the introduction of the piperidine and benzodioxole moieties. The final step involves the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of cellular processes and as a tool for probing biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzylpiperidin-4-yl)azetidin-3-ol
  • (1-(1-benzylpiperidin-4-yl)azetidin-3-yl)methanol

Uniqueness

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C30H30N8O4

Molecular Weight

566.6 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-4-N-(4-methylphenyl)-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H30N8O4/c1-20-7-9-24(10-8-20)32-28-33-29(36-31-18-23-16-26-27(42-19-41-26)17-25(23)38(39)40)35-30(34-28)37-13-11-22(12-14-37)15-21-5-3-2-4-6-21/h2-10,16-18,22H,11-15,19H2,1H3,(H2,32,33,34,35,36)/b31-18+

InChI Key

QCLDUJKYUXZVNI-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC6=C(C=C5[N+](=O)[O-])OCO6

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6

Origin of Product

United States

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